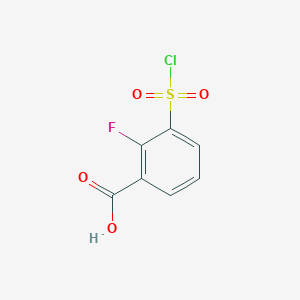

3-(Chlorosulfonyl)-2-fluorobenzoic acid

CAS No.: 1909327-45-2

Cat. No.: VC2884995

Molecular Formula: C7H4ClFO4S

Molecular Weight: 238.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909327-45-2 |

|---|---|

| Molecular Formula | C7H4ClFO4S |

| Molecular Weight | 238.62 g/mol |

| IUPAC Name | 3-chlorosulfonyl-2-fluorobenzoic acid |

| Standard InChI | InChI=1S/C7H4ClFO4S/c8-14(12,13)5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) |

| Standard InChI Key | VVXPMHNYFDAEJU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(=O)O |

Introduction

3-(Chlorosulfonyl)-2-fluorobenzoic acid is a complex organic compound with the molecular formula C7H4ClFO4S. It is a derivative of benzoic acid, featuring both chlorosulfonyl and fluorine substituents. This compound is of interest in various chemical and pharmaceutical applications due to its unique functional groups.

Synthesis and Applications

The synthesis of 3-(chlorosulfonyl)-2-fluorobenzoic acid typically involves the reaction of appropriate benzoic acid derivatives with chlorosulfonic acid. This compound can serve as a precursor for various chemical transformations, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Applications:

-

Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs due to its reactive functional groups.

-

Agrochemicals: The compound's unique structure makes it suitable for developing new pesticides or herbicides.

-

Advanced Materials: It may be utilized in the synthesis of polymers or other materials with specific properties.

Research Findings

Research on 3-(chlorosulfonyl)-2-fluorobenzoic acid is limited, but its potential applications in organic synthesis are significant. The compound's reactivity, particularly the chlorosulfonyl group, allows for various chemical modifications, making it a valuable building block in organic chemistry.

| Compound | Reaction Conditions | Product |

|---|---|---|

| 3-(Chlorosulfonyl)-2-fluorobenzoic acid | Reaction with amines | Sulfonamides |

| 3-(Chlorosulfonyl)-2-fluorobenzoic acid | Hydrolysis | Sulfonic acid derivatives |

Safety and Handling

Handling 3-(chlorosulfonyl)-2-fluorobenzoic acid requires caution due to its potential reactivity and toxicity. It is essential to follow proper safety protocols, including the use of protective equipment and working in well-ventilated areas.

| Safety Measure | Description |

|---|---|

| Protective Equipment | Gloves, goggles, lab coat |

| Storage Conditions | Cool, dry place, away from incompatible substances |

| Handling Precautions | Avoid inhalation, skin contact |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume